6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Overview
Description
6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that features both indole and benzoxazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multi-step organic reactions. One common route includes the sulfonylation of 2,3-dihydro-1H-indole followed by cyclization with appropriate benzoxazinone precursors. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or benzoxazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The indole and benzoxazinone rings can also interact with various biological pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)ETHAN-1-AMINE: Similar in structure but lacks the benzoxazinone ring.
3-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZOIC ACID: Contains a benzoic acid moiety instead of the benzoxazinone ring.
6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-1,4-DIMETHYL-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE: Features a quinoxaline ring instead of the benzoxazinone ring.
Uniqueness
The uniqueness of 6-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE lies in its combined indole and benzoxazinone structures, which provide a versatile platform for various chemical modifications and biological interactions .
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-ylsulfonyl)-4H-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-16-10-22-15-6-5-12(9-13(15)17-16)23(20,21)18-8-7-11-3-1-2-4-14(11)18/h1-6,9H,7-8,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRYUNYEIOFHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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